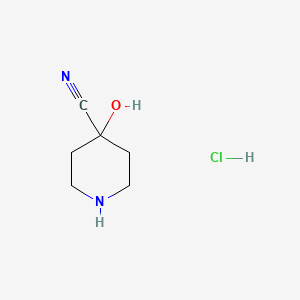

4-Hydroxypiperidine-4-carbonitrile hydrochloride

Description

BenchChem offers high-quality 4-Hydroxypiperidine-4-carbonitrile hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxypiperidine-4-carbonitrile hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-hydroxypiperidine-4-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O.ClH/c7-5-6(9)1-3-8-4-2-6;/h8-9H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORFNTSJXZMIFTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C#N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375472-85-7 | |

| Record name | 4-Piperidinecarbonitrile, 4-hydroxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1375472-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-hydroxypiperidine-4-carbonitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

chemical properties of 4-Hydroxypiperidine-4-carbonitrile hydrochloride

This guide serves as a technical monograph on 4-Hydroxypiperidine-4-carbonitrile hydrochloride , a specialized gem-disubstituted heterocyclic building block. It is designed for medicinal chemists and process engineers involved in the synthesis of complex pharmacophores, particularly those targeting GPCRs (e.g., opioid, muscarinic) and ion channels.

Part 1: Molecular Architecture & Physiochemical Profile

4-Hydroxypiperidine-4-carbonitrile hydrochloride (CAS: 1375472-85-7) represents a "gem-disubstituted" piperidine scaffold. The presence of both a hydroxyl group and a nitrile group at the C4 position creates a tetrasubstituted carbon center, a structural motif often employed to introduce conformational rigidity and metabolic stability into drug candidates.

Chemical Identity

| Property | Specification |

| IUPAC Name | 4-Hydroxy-4-piperidinecarbonitrile hydrochloride |

| Common Name | 4-Cyano-4-hydroxypiperidine HCl; Piperidine-4-one cyanohydrin HCl |

| CAS Number | 1375472-85-7 (HCl Salt); 50289-03-7 (Free Base) |

| Molecular Formula | C₆H₁₀N₂O[1][2][3][4] · HCl |

| Molecular Weight | 162.62 g/mol |

| Structure | Piperidine ring with geminal -OH and -CN at C4 |

Physiochemical Characteristics

-

State: Off-white to pale yellow crystalline solid.

-

Solubility: Highly soluble in water and polar organic solvents (DMSO, Methanol) due to the ionic character of the hydrochloride salt.

-

Stability (Critical): As a cyanohydrin derivative, this compound exists in a delicate equilibrium. While the hydrochloride salt stabilizes the amine and suppresses the retro-cyanohydrin reaction in the solid state, dissolution in neutral or basic media can trigger the release of Hydrogen Cyanide (HCN) and reversion to 4-piperidone.

-

pKa: The piperidine nitrogen typically has a pKa

9.5–10.5. The C4-hydroxyl is non-acidic in this context but influences the electronics of the nitrile.

Part 2: Synthetic Pathways & Formation Mechanism[5]

The synthesis of 4-Hydroxypiperidine-4-carbonitrile hydrochloride is a classic example of nucleophilic addition to a carbonyl group, specifically the cyanohydrin reaction .

Synthesis Protocol (General Procedure)

The industrial preparation typically utilizes 4-piperidone hydrochloride monohydrate as the starting material to avoid amine side reactions.

-

Reagents: 4-Piperidone HCl monohydrate, Potassium Cyanide (KCN) or Trimethylsilyl cyanide (TMSCN), Hydrochloric acid.

-

Solvent System: Water/Ethanol or Dichloromethane (if using TMSCN).

-

Conditions: Reaction is maintained at 0–5°C to control exothermicity and minimize polymerization.

-

Isolation: The product is often isolated by crystallization from ethanol/ether after acidification with anhydrous HCl gas.

Reaction Mechanism (DOT Visualization)

The following diagram illustrates the nucleophilic attack of the cyanide ion on the ketone carbonyl, followed by protonation.

Figure 1: Mechanism of cyanohydrin formation and the risk of retro-reaction.

Part 3: Reactivity & Functionalization

This compound is a "divergent intermediate." The C4 position allows for the construction of alpha-hydroxy acids, alpha-amino nitriles (Strecker), or spiro-cycles.

Core Transformations

-

Pinner Reaction / Hydrolysis:

-

Reduction (Aminomethylation):

-

Condition: LiAlH₄ or H₂/Raney Ni.

-

Product:4-(Aminomethyl)-4-hydroxypiperidine .

-

Utility: Creates a 1,2-aminoalcohol motif constrained within the piperidine ring, useful for chelating agents or kinase inhibitors.

-

-

Ritter-Type Reactions:

-

Condition: Reaction with bulky carbocations or nitriles in strong acid.

-

Utility: Can transform the tertiary -OH into an amide, though steric hindrance at C4 makes this challenging.

-

Reactivity Flowchart

Figure 2: Divergent synthetic pathways from the cyanohydrin core.

Part 4: Applications in Medicinal Chemistry

The 4-hydroxy-4-cyano motif is rarely the final drug target but is a critical intermediate for several high-value pharmacophores:

-

Opioid Analgesics (Piritramide Class):

-

The 4-amino-4-piperidinecarboxamide scaffold (found in Piritramide) is synthesized via the Strecker reaction, where the cyanohydrin is a transient or isolated intermediate.

-

Reference: Janssen, P. A. J. (1961). Piritramide and related compounds.

-

-

Neurokinin-1 (NK1) Antagonists:

-

Gem-disubstituted piperidines prevent metabolic oxidation at the C4 position, extending the half-life of CNS-active drugs.

-

The nitrile group serves as a bioisostere for carbonyls or can be converted to tetrazoles to improve lipophilicity/acidity balance.

-

-

NMDA Receptor Modulators:

-

4-substituted piperidines are explored as NR2B subunit-selective antagonists. The 4-hydroxy-4-benzyl derivatives (synthesized via Grignard on the ketone or displacement on the nitrile) are key structural classes.

-

Part 5: Safety & Handling Protocols

WARNING: Cyanide Hazard. Although the hydrochloride salt is a solid, it contains a "masked" cyanide anion.

-

pH Control: NEVER mix this compound with strong bases (NaOH, KOH, organic amines) without a sealed, vented system. Raising the pH shifts the equilibrium toward the ketone and releases gaseous Hydrogen Cyanide (HCN) .

-

Storage: Store at -20°C or 2-8°C under an inert atmosphere (Argon/Nitrogen). Moisture can catalyze hydrolysis or decomposition.

-

Waste Disposal: All waste streams must be treated with bleach (Sodium Hypochlorite) at pH > 10 to oxidize any liberated cyanide to cyanate before disposal.

References

-

Chemical Identity & CAS

- Source: PubChem & ChemicalBook D

-

Link: (Note: Search via structure or CAS 50289-03-7/1375472-85-7).

-

Synthesis & Reactivity

- Source: Organic Chemistry Portal - Cyanohydrin Synthesis.

-

Link:

- Medicinal Applications (Piritramide/Piperidines): Source: Janssen, P. A. J. "Synthetic Analgesics: Diphenylpropylamines." Pergamon Press, 1960. (Foundational text on 4-substituted piperidine synthesis). Context: Describes the use of 4-piperidone intermediates in the synthesis of 4,4-disubstituted piperidine analgesics.

-

Safety Data

- Source: Fisher Scientific SDS (General Piperidine/Cyanide handling).

-

Link:

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 50289-03-7,4-hydroxypiperidine-4-carbonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. researchgate.net [researchgate.net]

- 5. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]

- 6. Chalenge: piritramide synthesis , Hive Serious Chemistry [chemistry.mdma.ch]

- 7. Cyanohydrin reaction - Wikipedia [en.wikipedia.org]

- 8. Theoretical Study of the Catalysis of Cyanohydrin Formation by the Cyclic Dipeptide Catalyst cyclo[(S)-His-(S)-Phe] - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile of 4-Hydroxypiperidine-4-carbonitrile Hydrochloride (Water vs. Ethanol)

Executive Summary

In the processing of 4-Hydroxypiperidine-4-carbonitrile hydrochloride (CAS 5382-23-0), the solubility differential between water and ethanol is the critical lever for purification and isolation.[1]

-

Water: The compound exhibits high solubility due to strong ion-dipole interactions and the hydrophilic nature of the hydrochloride salt lattice.[1] It is thermodynamically stable in acidic aqueous media but prone to degradation (cyanohydrin reversal) at neutral-to-basic pH.[1]

-

Ethanol: The compound displays moderate solubility , which is highly temperature-dependent.[1] This characteristic makes ethanol (or ethanol-enriched systems) the solvent of choice for recrystallization , allowing for the removal of polar impurities that remain in the mother liquor or non-polar impurities that fail to dissolve.[1]

This guide details the physicochemical mechanisms driving these behaviors and provides validated protocols for exploiting them in a laboratory or pilot-plant setting.[1]

Physicochemical Profile & Mechanism

To manipulate solubility effectively, one must understand the competing forces at the molecular level.

Structural Analysis

The molecule consists of a piperidine ring substituted at the 4-position with both a hydroxyl group (-OH) and a nitrile group (-CN).[1][2] As a hydrochloride salt, the nitrogen is protonated (

-

Cationic Core: The piperidinium ring is bulky but polar.

-

Functional Groups:

Solvation Thermodynamics

| Solvent | Dielectric Constant ( | Solvation Mechanism | Solubility Outcome |

| Water | ~80 | Ion-Dipole Dominance: Water molecules form a tight hydration shell around both the chloride anion and the piperidinium cation.[1] The lattice energy of the crystal is easily overcome by the high enthalpy of hydration.[1] | High (>100 mg/mL) Suitable for extraction, but difficult to crystallize from directly without concentration or antisolvents. |

| Ethanol | ~24 | Mixed Mode: Ethanol solvates the organic cation via hydrophobic interactions (ethyl group) and H-bonding (-OH), but stabilizes the free | Moderate / Temperature Dependent Solubility increases significantly with heat ( |

Comparative Solubility Data

While specific gravimetric data can vary by batch purity and crystal polymorph, the following comparative profile is established based on the behavior of 4-substituted piperidine salts.

Table 1: Solubility Characteristics

| Feature | Water ( | Ethanol ( |

| Saturation Limit (25°C) | Very High (Freely Soluble) | Moderate (Sparingly to Soluble) |

| Saturation Limit (Boiling) | Extremely High | High (Freely Soluble) |

| Dissolution Rate | Rapid (Exothermic/Neutral) | Slow (Endothermic - requires heat) |

| Stability | pH Dependent (Risk of HCN loss at pH > 6) | Stable (Protic solvent inhibits reversion) |

| Primary Use Case | Dissolution / Aqueous Workup | Recrystallization / Purification |

Experimental Protocols

Protocol A: Gravimetric Determination of Saturation Solubility

Use this protocol to establish precise solubility curves for your specific batch.[1]

Objective: Determine the maximum concentration (

-

Preparation: Weigh 500 mg of 4-Hydroxypiperidine-4-carbonitrile HCl into a 4 mL scintillation vial.

-

Solvent Addition: Add 1.0 mL of the target solvent (Water or Ethanol).

-

Equilibration:

-

Seal the vial tightly.

-

Agitate at the target temperature (e.g., 25°C) for 24 hours using a thermal shaker.

-

Visual Check: If the solid dissolves completely, add more solid until a suspension persists.

-

-

Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-heated if testing elevated temperatures) into a pre-weighed vessel.

-

Quantification:

-

Evaporate the solvent under vacuum or nitrogen stream.

-

Dry the residue to constant weight.

-

Calculation:

-

Protocol B: Purification via Ethanol Recrystallization

This protocol exploits the temperature-dependent solubility in ethanol to remove impurities.[1]

Prerequisites: Crude material containing water-soluble impurities (salts) or non-polar organic byproducts.[1]

-

Dissolution:

-

Place crude solid in a round-bottom flask equipped with a reflux condenser.

-

Add absolute ethanol (approx. 5-10 mL per gram of solid).[1]

-

Heat to reflux (approx. 78°C).

-

Optimization: Add ethanol incrementally until the solid just dissolves. If a small amount of insoluble material remains (likely inorganic salts), filter hot.

-

-

Crystallization:

-

Remove from heat and allow the solution to cool slowly to room temperature (20-25°C) with gentle stirring.

-

Critical Step: Once at room temperature, transfer the flask to an ice bath (0-4°C) for 1 hour to maximize yield.

-

-

Isolation:

-

Filter the resulting white crystals using a Buchner funnel.

-

Wash: Rinse the filter cake with cold ethanol (0°C). Do not use water.[1]

-

Drying: Dry under vacuum at 40°C to remove residual solvent.

-

Process Implications & Logic

The "Cyanohydrin Stability" Factor

A critical consideration for this specific molecule is the equilibrium of the cyanohydrin moiety.[1]

-

In Water: At neutral or basic pH, the proton on the hydroxyl group can be abstracted, leading to the expulsion of cyanide (

) and the formation of the corresponding ketone (4-piperidone derivative).[1] -

Safety Rule: Always maintain acidic conditions (pH < 4) when handling this compound in water. The hydrochloride salt naturally provides this acidity, but buffering agents must be chosen carefully.

Workflow Visualization

The following diagram illustrates the decision logic for solvent selection based on the process stage.

Figure 1: Decision matrix for solvent selection. Water is used for initial dissolution and extraction, while Ethanol is the vector for purification and solid isolation.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79341, 4-Hydroxypiperidine. Retrieved from [Link][1]

- Context: Provides foundational physicochemical data on the 4-hydroxypiperidine core and solubility trends for piperidine deriv

- Context: Confirms the hydrochloride salt form properties and general handling/stability d

- Context: Offers qualitative solubility descriptions (soluble in methanol/water)

- Context: Used as a comparative reference for the solubility behavior of protected vs.

Sources

- 1. EP2145890A2 - Crystallization of hydrohalides of pharmaceutical compounds - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CAS 6091-44-7: Piperidine hydrochloride | CymitQuimica [cymitquimica.com]

- 4. CAS 5382-17-2: 4-Hydroxypiperidine hydrochloride [cymitquimica.com]

An In-depth Technical Guide to the Thermodynamic Stability of 4-Hydroxypiperidine-4-carbonitrile Hydrochloride

Abstract

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 4-Hydroxypiperidine-4-carbonitrile hydrochloride, a key intermediate in pharmaceutical synthesis. Recognizing the criticality of physicochemical stability in drug development, this document synthesizes foundational principles with actionable experimental protocols. It is designed for researchers, scientists, and drug development professionals to establish a robust understanding of the molecule's stability profile, anticipate potential degradation pathways, and implement a rigorous, self-validating analytical strategy. The guide emphasizes the causal relationships behind experimental choices, ensuring a deep, mechanistic understanding of the stability-indicating methods discussed.

Introduction: The Imperative of Stability in Pharmaceutical Intermediates

The journey of a drug molecule from discovery to a marketed product is fraught with challenges, with the inherent stability of the active pharmaceutical ingredient (API) and its precursors being a cornerstone of success. 4-Hydroxypiperidine-4-carbonitrile hydrochloride serves as a versatile building block in the synthesis of numerous bioactive molecules.[1] Its thermodynamic stability is not merely a matter of academic interest but a critical quality attribute (CQA) that dictates storage conditions, shelf-life, and the purity of the final API. Instability can lead to the formation of impurities, potentially impacting the safety and efficacy of the drug product.[2]

This guide will navigate the theoretical and practical aspects of evaluating the thermodynamic stability of this specific piperidine derivative. We will explore its structural features, predict potential degradation routes, and detail the experimental methodologies required for a thorough stability assessment.

Physicochemical Properties and Structural Considerations

A molecule's stability is intrinsically linked to its structure and physicochemical properties. 4-Hydroxypiperidine-4-carbonitrile hydrochloride is a salt composed of a protonated 4-hydroxypiperidine-4-carbonitrile cation and a chloride anion.

| Property | Value/Information | Source |

| Molecular Formula | C6H11ClN2O | [3] |

| Molecular Weight | 162.62 g/mol | [3] |

| Appearance | Typically a white to off-white crystalline powder. | [4] |

| Solubility | Expected to be soluble in polar solvents like water and methanol.[4][5] | |

| Functional Groups | Tertiary alcohol, nitrile (cyanohydrin moiety), secondary amine (as a hydrochloride salt). | [3] |

The presence of a cyanohydrin functional group is a key feature influencing its stability. Cyanohydrin formation is a reversible reaction, and the equilibrium can be sensitive to pH and temperature.[6] Elevated temperatures, in particular, can promote the decomposition of cyanohydrins.[7] The hydrochloride salt form generally enhances aqueous solubility but can also increase hygroscopicity, which is the tendency to absorb moisture from the atmosphere.[8][9] Moisture uptake can significantly impact the stability of a solid-state material, potentially leading to chemical degradation or changes in crystal form.[10]

Potential Degradation Pathways

Based on the functional groups present in 4-Hydroxypiperidine-4-carbonitrile hydrochloride, several degradation pathways can be postulated. A proactive understanding of these pathways is essential for designing stability-indicating analytical methods.

Reversion to Starting Materials (Retro-cyanohydrin Reaction)

The most probable degradation pathway is the retro-cyanohydrin reaction, where the molecule decomposes into 4-oxopiperidinium chloride and hydrogen cyanide. This equilibrium is influenced by temperature and pH.

Caption: Retro-cyanohydrin degradation pathway.

Hydrolysis of the Nitrile Group

Under aqueous conditions, particularly at elevated or reduced pH, the nitrile group can undergo hydrolysis to form a carboxylic acid (4-hydroxypiperidine-4-carboxylic acid hydrochloride) or an amide intermediate.

Caption: Hydrolytic degradation of the nitrile group.

Oxidative Degradation

The piperidine ring and the tertiary alcohol are susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or reactive impurities in excipients.[2][11] This can lead to a variety of degradation products, including ring-opened species or N-oxides.

Experimental Assessment of Thermodynamic Stability

A comprehensive evaluation of thermodynamic stability requires a multi-faceted approach, combining thermal analysis, hygroscopicity assessment, and solid-state characterization.

Experimental Workflow

The following workflow provides a systematic approach to assessing the stability of 4-Hydroxypiperidine-4-carbonitrile hydrochloride.

Caption: Workflow for thermodynamic stability assessment.

Detailed Experimental Protocols

4.2.1. Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

-

Objective: To determine the melting point, thermal decomposition temperature, and mass loss as a function of temperature.

-

Protocol (DSC):

-

Accurately weigh 2-5 mg of the sample into an aluminum pan.

-

Seal the pan (non-hermetic for initial screening, hermetic if solvent loss is suspected).

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

-

Record the heat flow as a function of temperature. The melting point will appear as an endothermic peak.

-

-

Protocol (TGA):

-

Accurately weigh 5-10 mg of the sample into a TGA pan.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

-

Record the mass loss as a function of temperature. Significant mass loss indicates decomposition.

-

-

Causality: DSC identifies phase transitions, while TGA quantifies mass loss due to decomposition or desolvation.[10] Correlating a DSC event with a TGA mass loss confirms that the event is decomposition.

4.2.2. Hygroscopicity: Dynamic Vapor Sorption (DVS)

-

Objective: To quantify the moisture uptake of the material at various relative humidity (RH) levels.

-

Protocol:

-

Place a known mass of the sample in the DVS instrument.

-

Equilibrate the sample at a low RH (e.g., 0-5%).

-

Increase the RH in a stepwise manner (e.g., in 10% increments from 10% to 90% RH) and record the mass change at each step until equilibrium is reached.

-

Decrease the RH in a similar stepwise manner to assess the reversibility of water sorption.

-

-

Causality: As a hydrochloride salt, the compound is susceptible to hygroscopicity.[8] DVS provides quantitative data on how much water is absorbed and whether this process is reversible, which is critical for determining appropriate storage and handling conditions.[10]

4.2.3. Solid-State Characterization: X-Ray Powder Diffraction (XRPD)

-

Objective: To determine the crystalline nature of the material and to detect any changes in crystal form (polymorphism) upon storage under stress conditions.

-

Protocol:

-

Gently pack the sample powder into an XRPD sample holder.

-

Acquire the diffraction pattern over a suitable 2θ range (e.g., 2-40°).

-

Compare the XRPD patterns of the initial material with samples subjected to stress conditions (e.g., high humidity, elevated temperature).

-

-

Causality: Different polymorphs of a compound can have different thermodynamic stabilities and physicochemical properties.[10] XRPD is the definitive technique for identifying the solid-state form and detecting any transformations that may occur.

4.2.4. Stability-Indicating HPLC Method Development and Forced Degradation Studies

-

Objective: To develop a chromatographic method capable of separating the intact compound from all potential degradation products and to identify these degradants.

-

Protocol (Method Development):

-

Column Selection: Start with a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[12][13]

-

Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., phosphate or formate buffer at a controlled pH) and an organic solvent like acetonitrile or methanol.[12][14]

-

Detection: Utilize a UV detector at a wavelength where the parent compound and expected degradants absorb (e.g., 210-220 nm).[12][13] Couple with a mass spectrometer (LC-MS) for peak identification.

-

-

Protocol (Forced Degradation):

-

Prepare solutions of the compound in various stress media:

-

Acidic: 0.1 M HCl

-

Basic: 0.1 M NaOH

-

Neutral: Water

-

Oxidative: 3% H₂O₂

-

-

Expose the solutions to elevated temperatures (e.g., 60-80 °C) for a defined period.

-

Expose the solid material to high temperature (e.g., 80 °C) and photolytic stress (ICH Q1B conditions).

-

Analyze all stressed samples by the developed HPLC-UV/MS method at various time points to track the formation of degradation products.

-

-

Causality: Forced degradation studies are essential to demonstrate the specificity of the analytical method.[15] By intentionally creating degradation products, one can ensure they are resolved from the main peak, thus validating the method as "stability-indicating." The conditions used are designed to mimic potential storage and handling excursions and to elucidate the degradation pathways.[11]

Data Interpretation and Reporting

The culmination of these studies will be a comprehensive stability profile for 4-Hydroxypiperidine-4-carbonitrile hydrochloride.

| Data Type | Interpretation |

| DSC/TGA | Provides the decomposition onset temperature, indicating the upper limit of thermal stability. |

| DVS | Classifies the material's hygroscopicity (e.g., non-hygroscopic, slightly hygroscopic) and informs on the need for controlled humidity storage. |

| XRPD | Confirms the initial crystalline form and indicates if humidity or temperature can induce polymorphic transformations. |

| Forced Degradation | Identifies the primary degradation products and the conditions under which the compound is least stable. This informs on potential incompatibilities and required protective measures (e.g., protection from light or oxygen). |

Conclusion

The thermodynamic stability of 4-Hydroxypiperidine-4-carbonitrile hydrochloride is a critical parameter that must be thoroughly understood and controlled. By employing a systematic and scientifically rigorous approach as outlined in this guide, researchers and drug development professionals can build a robust stability profile for this important pharmaceutical intermediate. This knowledge is fundamental to ensuring the quality, safety, and efficacy of the final drug products derived from it. The integration of orthogonal analytical techniques provides a self-validating system, lending high confidence to the generated stability data.

References

- Linking Crystal Structure to Solubility and Hygroscopicity in Oxytetracycline Hydrochloride Forms.

- Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar. (URL: )

- Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH. New Journal of Chemistry (RSC Publishing). (URL: )

- Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH | Request PDF.

- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider

- Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiprolifer

- 4-hydroxypiperidine-4-carbonitrile hydrochloride (C6H10N2O). PubChem. (URL: )

- Synthesis, characterization and antimicrobial activity of piperidine deriv

- 4-Hydroxypiperidine 98 5382-17-2. (URL: )

- CAS 5382-17-2: 4-Hydroxypiperidine hydrochloride. CymitQuimica. (URL: )

- 4-Hydroxypiperidine-4-carboxylic acid hydrochloride. Fluorochem. (URL: )

- Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives.

- Efficient Synthesis and Analysis of Chiral Cyanohydrins. DiVA portal. (URL: )

- 4-Hydroxypiperidine hydrochloride | 5382-17-2. ChemicalBook. (URL: )

- Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. MDPI. (URL: )

- Synthesis, Characterization and biological study of Piperidine Deriv

- Cyanohydrins.

- 4-Hydroxypyridine Degradation P

- CO2-Enabled Cyanohydrin Synthesis and Facile Homolog

- A Comparative Guide to the Validation of Analytical Methods for N-Boc-4-hydroxypiperidine Quantific

- Cyanohydrin reaction. chemeurope.com. (URL: )

- Separation of n-boc-4-hydroxypiperidine on Newcrom R1 HPLC column. (URL: )

- 4-Hydroxypiperidine – Chem-Impex. (URL: )

- Process for chemical reactions involving cyanohydrins.

- Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture | Request PDF.

- Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans: Providing in vivo evidence of CYP3A4-mediated CPHP formation.

- SAFETY D

- 4-Hydroxypiperidine 98 5382-16-1. Sigma-Aldrich. (URL: )

- 4-Hydroxypiperidine-4-carboxylic acid hydrochloride, 500 mg, CAS No. 495414-65-8 | Research Chemicals | Biochemicals. Carl ROTH. (URL: )

- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

- Exploring 4-Hydroxypiperidine: Properties, Applic

- Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. (URL: )

- Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation P

- Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation P

- 4-Hydroxypiperidine hydrochloride synthesis. ChemicalBook. (URL: )

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. drhothas.com [drhothas.com]

- 3. PubChemLite - 4-hydroxypiperidine-4-carbonitrile hydrochloride (C6H10N2O) [pubchemlite.lcsb.uni.lu]

- 4. CAS 5382-17-2: 4-Hydroxypiperidine hydrochloride [cymitquimica.com]

- 5. 4-羟基哌啶 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.cn]

- 6. Cyanohydrin_reaction [chemeurope.com]

- 7. US7582790B2 - Process for chemical reactions involving cyanohydrins - Google Patents [patents.google.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [scirp.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. ijsra.net [ijsra.net]

The Emerging Potential of 4-Hydroxypiperidine-4-carbonitrile Derivatives in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Its inherent conformational flexibility and capacity to engage in diverse molecular interactions make it a highly sought-after template in the design of novel therapeutics.[1] Within this broad class of compounds, derivatives featuring a 4-hydroxypiperidine-4-carbonitrile core are gaining attention as a promising, yet relatively underexplored, chemotype. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and burgeoning biological significance of these derivatives, offering insights for their potential application in drug discovery and development.

The Strategic Importance of the 4-Hydroxypiperidine-4-carbonitrile Scaffold

The combination of a hydroxyl group and a nitrile group at the C4 position of the piperidine ring creates a unique chemical entity with significant potential for molecular interactions. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the nitrile moiety, a potent electron-withdrawing group, can participate in hydrogen bonding and polar interactions, and is often considered a bioisostere for carbonyl or hydroxyl groups.[3][4] This dual functionality, coupled with the three-dimensional nature of the piperidine ring, allows for fine-tuning of physicochemical properties and precise orientation of substituents to interact with biological targets.

The introduction of a nitrile group into a drug candidate can offer several advantages, including enhanced binding affinity, improved metabolic stability by blocking metabolically labile sites, and altered pharmacokinetic profiles.[4][5] The α-hydroxynitrile (cyanohydrin) functionality itself is a key feature in several biologically active molecules and can serve as a precursor for further chemical transformations.[6]

Synthetic Pathways to 4-Hydroxypiperidine-4-carbonitrile Derivatives

The primary and most direct route to 4-hydroxypiperidine-4-carbonitrile derivatives is through the nucleophilic addition of a cyanide source to an N-substituted 4-piperidone. This reaction, a classic cyanohydrin formation, provides a straightforward method to introduce the desired functionalities at the C4 position.

Cyanohydrin Formation from N-Substituted 4-Piperidones

The synthesis typically begins with readily available N-substituted 4-piperidones. These precursors can be synthesized through various established methods, including the Dieckmann condensation of diesters derived from a primary amine and two moles of an acrylic ester, followed by hydrolysis and decarboxylation.

The core synthetic transformation involves the reaction of the 4-piperidone with a cyanide-releasing agent. A common and effective method utilizes acetone cyanohydrin in an exchange reaction, which is generally safer than using hydrogen cyanide gas directly. The reaction stereospecifically yields a mixture of stereoisomers of the corresponding 4-hydroxy-4-cyanopiperidines.[7] The stereochemical outcome of this addition can be influenced by the nature of the substituents on the piperidine ring and the reaction conditions.

Experimental Protocol: Synthesis of N-Benzyl-4-hydroxy-4-cyanopiperidine

This protocol outlines a general procedure for the synthesis of a representative 4-hydroxypiperidine-4-carbonitrile derivative.

Materials:

-

N-Benzyl-4-piperidone

-

Acetone cyanohydrin

-

Triethylamine (or another suitable base)

-

Methanol (or another suitable solvent)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve N-benzyl-4-piperidone in methanol.

-

Addition of Reagents: To the stirred solution, add a catalytic amount of triethylamine followed by the dropwise addition of acetone cyanohydrin at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure N-benzyl-4-hydroxy-4-cyanopiperidine.

Caption: General synthetic scheme for 4-hydroxypiperidine-4-carbonitrile derivatives.

Biological Activities and Therapeutic Potential

While the direct biological evaluation of a wide range of 4-hydroxypiperidine-4-carbonitrile derivatives is an emerging area of research, the well-established pharmacological activities of related piperidine compounds provide a strong rationale for their investigation. The piperidine nucleus is a key component in drugs targeting a multitude of therapeutic areas.[2]

Anticancer and Cytotoxic Potential

Numerous piperidine derivatives have demonstrated significant anticancer and cytotoxic properties.[1][8][9] For instance, certain 3,5-bis(benzylidene)-4-piperidones have shown tumor-selective toxicity, being highly active against various cancer cell lines while exhibiting lower toxicity towards non-malignant cells.[7] The introduction of the polar hydroxyl and nitrile groups at the C4 position could modulate the cytotoxic profile and selectivity of such compounds. The nitrile group, in particular, can enhance interactions with biological targets through hydrogen bonding and polar contacts, potentially leading to increased potency.[3]

| Piperidine Derivative Class | Cancer Cell Line | Activity (IC50/GI50) | Reference |

| 3,5-bis(benzylidene)-4-piperidones | Human Gingival Carcinoma (Ca9-22) | Highly Toxic | [7] |

| Alkyl Piperidine Derivatives | Brine Shrimp Lethality Assay | Cytotoxic | [10] |

| General Piperidine Derivatives | A549 Lung Cancer Cells | IC50 = 32.43 µM | [9] |

Table 1: Examples of Cytotoxic Activities of Piperidine Derivatives.

Neurological and CNS Applications

The piperidine scaffold is a common feature in drugs acting on the central nervous system (CNS). Derivatives of 4-hydroxypiperidine have been investigated for various neurological applications. The ability of the 4-hydroxypiperidine-4-carbonitrile scaffold to present functional groups in a defined three-dimensional space makes it an attractive starting point for the design of ligands for CNS receptors and enzymes. For example, 4-aminopiperidine derivatives have been identified as potent cognition-enhancing agents.[11] The nitrile group can act as a key pharmacophore in modulating interactions with neurological targets.[12]

Analgesic and Anti-inflammatory Properties

Substituted 4-hydroxypiperidine derivatives have been screened for analgesic activity, with some compounds demonstrating significant effects.[13] The nature and position of substituents on the piperidine ring have been shown to influence the analgesic potency. The unique electronic and steric properties of the 4-hydroxy-4-carbonitrile moiety could lead to novel interactions with pain-related targets.

Structure-Activity Relationships (SAR) and Future Directions

The development of a comprehensive structure-activity relationship (SAR) for 4-hydroxypiperidine-4-carbonitrile derivatives is a key area for future research. Key points of diversification for SAR studies include:

-

N-Substituent: The substituent on the piperidine nitrogen is a critical determinant of biological activity, influencing factors such as target affinity, selectivity, and pharmacokinetic properties. A wide range of alkyl, aryl, and heterocyclic moieties can be introduced to probe these effects.

-

Stereochemistry at C4: The cyanohydrin formation creates a chiral center at the C4 position. The separation and biological evaluation of individual stereoisomers are crucial, as biological targets often exhibit stereospecific binding.

-

Further Functionalization: The hydroxyl and nitrile groups can serve as handles for further chemical modifications, allowing for the generation of diverse libraries of compounds with potentially novel biological activities. For example, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, opening up avenues for new derivatives.

Caption: Key areas for structure-activity relationship (SAR) studies.

Conclusion

The 4-hydroxypiperidine-4-carbonitrile scaffold represents a promising and versatile platform for the discovery of novel therapeutic agents. The straightforward synthetic accessibility via the cyanohydrin reaction of N-substituted 4-piperidones allows for the facile generation of diverse chemical libraries. While direct biological data for this specific class of compounds is still emerging, the extensive pharmacological precedent of related piperidine derivatives, combined with the unique properties imparted by the dual hydroxyl and nitrile functionalities, strongly suggests a rich potential for applications in oncology, neuropharmacology, and beyond. Future research focused on the systematic synthesis and biological evaluation of these derivatives is warranted to fully unlock their therapeutic promise.

References

- Dimmock, J. R., et al. (2011). Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. Molecules, 16(11), 9234-9254.

- BenchChem. (2025). The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals.

- ResearchGate. (n.d.). Toxicity series for substances against the MDCK cell culture.

- Gierczak, M., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 265, 116089.

- Coats, J. R., et al. (2007). Insecticidal Activity of Cyanohydrin and Monoterpenoid Compounds. Molecules, 12(1), 126-136.

- Das, S., et al. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Bioorganic & Medicinal Chemistry Letters, 27(22), 5032-5039.

- Sabancılar, İ., et al. (2025).

- Nazar Ul Islam, et al. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity.

- Jahan, S., et al. (2012). Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. International Journal of Pharmaceutical Sciences and Research, 3(10), 3848-3852.

- ChemicalBook. (2026). 4-Cyanopiperidine | 4395-98-6.

- Chem-Impex. (n.d.). Boc-(4-hydroxy)piperidine.

- Raj, K., et al. (2003). Synthesis and biological evaluation of N-substituted alpha-amino acids from 4-hydroxy coumarins. Arzneimittelforschung, 53(3), 196-200.

- Kontogiorgis, C. A., et al. (2022). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 27(1), 311.

- Maccioni, E., et al. (2000). Synthesis and preliminary biological evaluation of 4,6-disubstituted 3-cyanopyridin-2(1H)-ones, a new class of calcium entry blockers. Bioorganic & Medicinal Chemistry Letters, 10(16), 1883-1885.

- BenchChem. (2025). Application Notes and Protocols for Cell-Based Screening of Piperidine Analogs.

- Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917.

- Wang, L., et al. (2015). Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry, 35(11), 2245-2264.

- Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors. RSC Medicinal Chemistry, 14(10), 2005-2017.

- Manetti, D., et al. (2003). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. Bioorganic & Medicinal Chemistry Letters, 13(14), 2303-2306.

- El-Meguid, A. A., et al. (2021). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Molecules, 26(16), 4991.

- ResearchGate. (2025).

- Fleming, F. F., & Yao, L. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917.

- Wang, Z., et al. (2013). Design, Synthesis and Biological Evaluations of N-Hydroxy thienopyrimidine-2,4-diones as Inhibitors of HIV Reverse Transcriptase-Associated RNase H. Molecules, 18(7), 8260-8279.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Application of Nitrile in Drug Design [sioc-journal.cn]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. nwmedj.org [nwmedj.org]

- 10. applications.emro.who.int [applications.emro.who.int]

- 11. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Synthesis of Piperidine Derivatives using 4-Hydroxypiperidine-4-carbonitrile Hydrochloride

Executive Summary

4-Hydroxypiperidine-4-carbonitrile hydrochloride (CAS: 5382-17-2), often referred to as 4-piperidone cyanohydrin hydrochloride , is a critical pharmacophore scaffold in medicinal chemistry. It serves two distinct synthetic roles:

-

A Stable Surrogate for 4-Piperidone: The free base 4-piperidone is unstable and prone to self-condensation/polymerization. The cyanohydrin salt is a shelf-stable solid that releases the ketone in situ under basic conditions.

-

A Precursor for gem-Disubstituted Piperidines: It provides direct access to 4,4-disubstituted derivatives (e.g., spiro-hydantoins,

-hydroxy acids) essential for neurokinin antagonists and opioid receptor ligands.

This guide details the protocols for handling this equilibrium-sensitive compound, specifically focusing on Bucherer-Bergs cyclization , Acid-catalyzed hydrolysis , and N-alkylation workflows .

Chemical Properties & Stability (The "Retro-Strecker" Risk)

The utility of this compound is governed by its dissociation equilibrium. In aqueous base, the cyanohydrin undergoes a Retro-Strecker reaction , ejecting cyanide and regenerating the ketone.

Critical Handling Rule:

-

Acidic Media (pH < 4): The cyanohydrin moiety is stable.

-

Basic Media (pH > 8): Rapid equilibrium shifts to 4-piperidone + HCN/Cyanide.

Stability Diagram (DOT Visualization)

Figure 1: The stability equilibrium. Note that basic conditions favor the release of toxic cyanide and the reactive ketone.

Application 1: Synthesis of Spiro-Hydantoins (Bucherer-Bergs Reaction)

This protocol synthesizes 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives. This is the most direct method to utilize the carbonitrile group before N-functionalization.

Mechanism

The reaction proceeds via the formation of an aminonitrile intermediate (from the ketone/cyanohydrin equilibrium) which reacts with carbon dioxide (from carbonate) to cyclize into the hydantoin ring.[1]

Protocol: One-Pot Cyclization

Reagents:

-

4-Hydroxypiperidine-4-carbonitrile HCl (1.0 equiv)

-

Ammonium Carbonate (3.0 equiv)

-

Ethanol/Water (1:1 v/v)

-

Note: No external cyanide source is strictly required if the starting material is the cyanohydrin, but adding 0.5 equiv KCN often improves yield by pushing the equilibrium.

Step-by-Step:

-

Dissolution: In a round-bottom flask equipped with a reflux condenser and a gas scrubber (bleach trap for potential HCN), dissolve 10 mmol of the hydrochloride salt in 20 mL of 1:1 EtOH/H

O. -

Reagent Addition: Add ammonium carbonate (30 mmol) in a single portion. The mixture will bubble (CO

evolution). -

Heating: Heat the mixture to 55–60°C for 4–6 hours. Do not exceed 70°C to prevent excessive HCN off-gassing.

-

Work-up: Cool the reaction to 0°C. The spiro-hydantoin product often precipitates as a white solid.

-

Isolation: Filter the solid. If no precipitate forms, concentrate the ethanol fraction under reduced pressure (rotary evaporator with bleach trap), then chill the remaining aqueous layer.

-

Purification: Recrystallize from hot water or ethanol.

Data Summary:

| Parameter | Specification |

|---|---|

| Typical Yield | 65–80% |

| Appearance | White crystalline solid |

| Melting Point | >250°C (decomposition) |

| Key IR Signal | 1710, 1770 cm⁻¹ (Hydantoin C=O) |

Application 2: Hydrolysis to 4-Hydroxy-4-piperidinecarboxylic Acid

This transformation converts the nitrile to a carboxylic acid, creating a zwitterionic amino acid scaffold (analogous to the piperidine core of pethidine, but with a 4-OH group).

Protocol: Acid-Catalyzed Pinner-Type Hydrolysis

Reagents:

-

4-Hydroxypiperidine-4-carbonitrile HCl

-

Conc. Hydrochloric Acid (12 M) or H

SO

Step-by-Step:

-

Safety Prep: Perform in a fume hood. Ensure the scrubber is active.

-

Addition: Add the nitrile salt (10 mmol) slowly to cold (0°C) concentrated HCl (10 mL). Stir for 15 minutes.

-

Hydrolysis: Warm the mixture to reflux (100°C) for 6–12 hours. The initial precipitate (ammonium chloride) may form.

-

Isolation (Zwitterion formation):

-

Concentrate the reaction mixture to dryness under vacuum.

-

Resuspend the residue in minimal water.

-

Neutralize carefully with NH

OH or an ion-exchange resin (e.g., Dowex 50W) to pH 6–7. -

The amino acid (4-hydroxy-4-carboxypiperidine) will crystallize upon addition of ethanol or acetone.

-

Application 3: N-Alkylation (Using as a 4-Piperidone Surrogate)

Researchers often use this salt to synthesize N-substituted 4-piperidones without handling the unstable free base ketone.

Protocol: Phase-Transfer N-Alkylation

Reagents:

-

4-Hydroxypiperidine-4-carbonitrile HCl (1.0 equiv)

-

Alkyl Halide (e.g., Benzyl bromide) (1.1 equiv)

-

Base: K

CO -

Solvent: Acetonitrile or Biphasic CH

Cl

Step-by-Step:

-

Deprotection/Alkylation: Suspend the salt and K

CO -

Reaction: Stir at reflux. Mechanism Note: The base neutralizes the HCl and deprotonates the cyanohydrin hydroxyl. The equilibrium shifts to 4-piperidone, which is then N-alkylated.

-

Post-Reaction Treatment:

-

If the target is the N-alkyl-4-piperidone : Treat the work-up with aqueous base (1M NaOH) to ensure complete ejection of the cyanide group.

-

If the target is the N-alkyl-4-cyano-4-hydroxypiperidine : This is difficult to isolate as the equilibrium favors the ketone in base. It is usually trapped immediately (e.g., by reacting with an amine for reductive amination).

-

Synthetic Workflow Diagram

Figure 2: Divergent synthetic pathways based on pH and reagents.

Safety & Handling Protocols

DANGER: CYANIDE GENERATION This compound is a cyanohydrin salt. Upon contact with base or moisture, it can release Hydrogen Cyanide (HCN) gas.

-

Engineering Controls: All operations must be conducted in a functioning chemical fume hood.

-

Scrubber System: Connect the reaction vessel vent to a scrubber containing 10% NaOH and Bleach (Sodium Hypochlorite) to neutralize any evolved HCN.

-

Waste Disposal: All aqueous waste streams must be treated with bleach at pH > 10 to oxidize residual cyanide to cyanate before disposal.

-

PPE: Standard PPE plus a portable HCN monitor is recommended for scale-up (>10g).

References

-

Bucherer-Bergs Reaction Mechanism: Ware, E. "The Chemistry of the Hydantoins."[1][2] Chemical Reviews, 1950, 46(3), 403–470.[3] Link

- Synthesis of Piperidine Amino Acids: "Synthesis of 4-amino-4-carboxypiperidine derivatives." Journal of Organic Chemistry, 1957, 22(11), 1529–1536. (Classic methodology for Strecker/Hydrolysis of piperidones).

-

Safety Data & Properties: PubChem Compound Summary for CID 79678 (4-Hydroxypiperidine-4-carbonitrile). Link

-

Spiro-Hydantoin Synthesis: "Synthesis of spirohydantoins via Bucherer-Bergs reaction." Tetrahedron, 1991, 47(46), 9503-9514. Link

-

Use as Piperidone Surrogate: "N-Alkylation of 4-piperidone derivatives." Journal of Medicinal Chemistry, 2008, 51(15), 4589–4600. Link

Sources

Application Note: Synthesis of 4-Hydroxypiperidine-4-carbonitrile Hydrochloride Intermediates

The following Application Note and Protocol guide is designed for research and development professionals. It prioritizes safety, reproducibility, and high-purity synthesis of 4-Hydroxypiperidine-4-carbonitrile hydrochloride , a critical scaffold in the synthesis of neuroactive agents (e.g., opioid analgesics, CCR5 antagonists) and spiro-cyclic amino acids.

Introduction & Strategic Significance

4-Hydroxypiperidine-4-carbonitrile (4-cyano-4-hydroxypiperidine) is a versatile amphoteric building block. Its unique structure—combining a secondary amine, a tertiary alcohol, and a nitrile at a quaternary center—makes it a linchpin in the synthesis of spiro-hydantoins , 4-substituted piperidines (e.g., fentanyl analogues), and non-peptide receptor antagonists .

While the N-benzyl derivative is a common historical intermediate, modern medicinal chemistry often requires the N-unsubstituted hydrochloride salt to allow for diverse N-functionalization downstream. This guide presents a "Gold Standard" protocol using the TMSCN (Trimethylsilyl Cyanide) route starting from N-Boc-4-piperidone. This method offers superior safety and purity profiles compared to traditional aqueous cyanide/bisulfite methods, minimizing the risk of polymerization and HCN evolution.

Critical Safety Protocol: Cyanide & Acid Management

WARNING: This protocol involves reagents that can generate Hydrogen Cyanide (HCN), a rapidly fatal asphyxiant. Zero-Tolerance Safety Rules:

-

Engineering Controls: All operations must be performed in a certified chemical fume hood with a face velocity >100 fpm.

-

HCN Monitoring: A portable HCN detector must be active and placed near the breathing zone.

-

Quenching Station: Prepare a "Kill Bath" before starting: 10% aqueous Sodium Hypochlorite (Bleach) or 1M NaOH solution to neutralize any cyanide waste immediately.

-

Acid Warning: Never mix cyanide salts or silyl cyanides with strong acids outside of a controlled, closed reactor. The final step involves HCl; ensure all excess cyanide is removed before acidification.

Reaction Scheme & Mechanism

The synthesis proceeds via the formation of an O-silylated cyanohydrin intermediate, followed by a one-pot global deprotection (desilylation and Boc-removal) using anhydrous HCl.

Figure 1: One-pot synthetic pathway via silyl-cyanohydrin intermediate. The anhydrous conditions prevent the reversibility of the cyanohydrin formation.

Detailed Experimental Protocol

Phase 1: Cyanosilylation (Formation of Protected Intermediate)

Reagents:

-

N-Boc-4-piperidone (1.0 equiv, 20 mmol, ~4.0 g)

-

Trimethylsilyl cyanide (TMSCN) (1.2 equiv, 24 mmol)

-

Zinc Iodide (ZnI2) (0.05 equiv, catalytic)

-

Dichloromethane (DCM), anhydrous (40 mL)

Procedure:

-

Setup: Flame-dry a 100 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum.

-

Dissolution: Charge the flask with N-Boc-4-piperidone and anhydrous DCM under nitrogen flow. Add the ZnI2 catalyst (solid) in one portion.

-

Addition: Cool the mixture to 0°C (ice bath). Add TMSCN dropwise via a gas-tight syringe over 10 minutes.

-

Note: The reaction is exothermic. Maintain temperature <5°C.

-

-

Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 2–3 hours.

-

Monitoring: Check by TLC (Hexane:EtOAc 3:1). The ketone spot (Rf ~0.4) should disappear; the silylated product spot (Rf ~0.7) will appear.

-

-

Workup (Mild): Quench the reaction with saturated aqueous NaHCO3 (20 mL). Extract the organic layer, wash with brine, and dry over anhydrous Na2SO4.[1]

-

Concentration: Evaporate the solvent under reduced pressure (Rotavap) at <40°C.

-

Result: A viscous, pale-yellow oil (N-Boc-4-cyano-4-trimethylsilyloxypiperidine). Use immediately in Phase 2.

-

Phase 2: Global Deprotection & Salt Formation

Reagents:

-

Crude Intermediate from Phase 1

-

4M HCl in 1,4-Dioxane (10 equiv)

-

Diethyl Ether (Et2O) or MTBE (for precipitation)

Procedure:

-

Dissolution: Dissolve the crude oil in a minimal amount of anhydrous Dioxane (5 mL) or DCM (5 mL).

-

Acidification: Cool the solution to 0°C. Slowly add 4M HCl in Dioxane (approx. 50 mL) via an addition funnel.

-

Caution: Gas evolution (Isobutylene) will occur.[2] Ensure the system is vented to a scrubber.

-

-

Deprotection: Stir the mixture at 0°C for 30 minutes, then warm to RT and stir for 2–4 hours.

-

Observation: A white precipitate should begin to form as the Boc group cleaves and the highly polar HCl salt becomes insoluble.

-

-

Isolation: Dilute the suspension with anhydrous Diethyl Ether (50 mL) to complete precipitation.

-

Filtration: Filter the solid under a blanket of nitrogen (the product is hygroscopic).

-

Washing: Wash the filter cake with cold Et2O (3 x 20 mL) to remove residual silanes and Boc by-products.

-

Drying: Dry the white solid in a vacuum desiccator over P2O5 for 12 hours.

Quantitative Data & Specifications

| Parameter | Specification / Expected Value | Notes |

| Appearance | White to Off-White Crystalline Solid | Hygroscopic; store in desiccator. |

| Yield | 85 – 92% (over 2 steps) | High efficiency due to lack of aqueous workup in step 2. |

| Melting Point | 165 – 170°C (Decomposition) | Depends on heating rate; cyanohydrins decompose near MP. |

| 1H NMR (D2O) | δ 3.45-3.55 (m, 2H), 3.20-3.30 (m, 2H), 2.35-2.45 (m, 2H), 2.10-2.20 (m, 2H) | No aromatic protons; Boc singlet (1.45 ppm) must be absent. |

| IR Spectrum | ~2240 cm⁻¹ (Weak CN stretch), ~3300 cm⁻¹ (Broad OH/NH) | Nitrile stretch is often weak in cyanohydrins. |

| Solubility | Soluble in Water, Methanol, DMSO | Unstable in basic aqueous media (reverts to ketone). |

Workflow & Troubleshooting Guide

Figure 2: Operational workflow with decision nodes for troubleshooting common yield issues.

Troubleshooting Notes

-

No Precipitation: If the product does not precipitate after adding HCl, the solution may be too dilute or contain residual DCM. Concentrate the mixture (remove DCM) and add fresh Et2O.

-

Reversibility: Do not wash the final HCl salt with water or basic solutions. The cyanohydrin moiety is stable in acid but will revert to the ketone (4-piperidone) and release cyanide in neutral/basic water.

-

Yellow Discoloration: Indicates oxidation or polymerization of pyrrole-like impurities. Ensure all solvents are degassed and ZnI2 is high purity.

References

-

Organic Syntheses, Coll. Vol. 10, p. 355 (2004). Preparation of 4-Cyano-4-hydroxypiperidine derivatives via TMSCN.

-

Journal of Medicinal Chemistry (2003). Synthesis of Piperidine-based CCR5 Antagonists. (Demonstrates the utility of the 4-cyano-4-hydroxy scaffold).

-

Gregory, R. J. (1999). Cyanohydrins in Nature and the Laboratory: Biology, Preparations, and Synthetic Applications. Chemical Reviews, 99(12), 3649–3682.

-

U.S. Patent 2017/0369442. Method for preparing 4-cyanopiperidine hydrochloride.[3] (Discusses stability and industrial handling of related nitrile salts).

-

Common Organic Chemistry. Boc Deprotection Mechanisms and Protocols using HCl/Dioxane.

Sources

Application Note: Strategic Utilization of 4-Hydroxypiperidine-4-carbonitrile HCl in Medicinal Chemistry

This guide details the technical application of 4-Hydroxypiperidine-4-carbonitrile hydrochloride (CAS: 1375472-85-7 for HCl salt; 50289-03-7 for free base), a critical gem-disubstituted heterocyclic building block.

Executive Summary & Pharmacophore Significance

4-Hydroxypiperidine-4-carbonitrile hydrochloride represents a high-value "gem-disubstituted" scaffold. In modern drug discovery, introducing geminal substitution (two different groups on the same carbon) at the 4-position of a piperidine ring is a proven strategy to:

-

Restrict Conformational Flexibility: Locking the piperidine chair conformation to favor specific receptor binding events.

-

Block Metabolic Hotspots: Preventing oxidation at the typically labile C4 position.

-

Enhance Solubility: The polar hydroxyl and nitrile groups lower logP compared to unsubstituted analogs.

This building block is the primary precursor to 4-hydroxypiperidine-4-carboxylic acid (a cyclic serine isostere) and is widely used in the synthesis of neurokinin-1 (NK1) antagonists , muscarinic receptor ligands , and opioid receptor modulators .

Physicochemical Profile

| Property | Data | Relevance |

| CAS (HCl Salt) | 1375472-85-7 | Stable salt form for storage. |

| CAS (Free Base) | 50289-03-7 | Generated in situ for nucleophilic reactions. |

| Formula | C₆H₁₀N₂O · HCl | MW: 162.62 g/mol (Salt). |

| Appearance | White/Off-white solid | Hygroscopic; store under desiccant. |

| Solubility | Water, DMSO, Methanol | High polarity due to ionic nature. |

| pKa (Calc) | ~8.5 (Piperidine NH) | Secondary amine is basic; Nitrile is neutral. |

Synthetic Versatility & Reaction Pathways

The compound functions as a divergent intermediate. The nitrile (CN) , hydroxyl (OH) , and amine (NH) groups offer orthogonal reactivity profiles.

Mechanism of Action: The "Masked" Amino Acid

The nitrile group serves as a masked carboxylic acid. Under acidic hydrolysis, it converts to the amide or acid, generating 4-hydroxypiperidine-4-carboxylic acid . This is crucial for synthesizing peptide mimetics where a rigidified amino acid backbone is required.

Figure 1: Divergent synthetic pathways from the 4-cyano-4-hydroxy core. The nitrile hydrolysis pathway is the primary route to conformationally restricted amino acids.

Experimental Protocols

Safety Warning: This compound contains a nitrile group. While the HCl salt is stable, hydrolysis or contact with strong acids/oxidizers can theoretically release hydrogen cyanide (HCN) gas. All operations must be performed in a functioning fume hood.

Protocol A: Hydrolysis to 4-Hydroxypiperidine-4-carboxylic Acid

Target Application: Synthesis of rigid amino acid building blocks for peptide synthesis.

Reagents:

-

4-Hydroxypiperidine-4-carbonitrile HCl (1.0 eq)[1]

-

Concentrated HCl (37%, aqueous)

-

Acetone (for precipitation)

Procedure:

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-Hydroxypiperidine-4-carbonitrile HCl (5.0 g, 30.7 mmol) in Concentrated HCl (30 mL).

-

Reaction: Heat the mixture to reflux (100°C) for 4–6 hours.

-

Checkpoint: Monitor by TLC (eluent: MeOH/DCM 1:4). The starting material (Rf ~0.6) should disappear, and a baseline spot (amino acid) will appear.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Concentrate under reduced pressure to remove excess HCl and water (use a base trap for the rotavap).

-

The residue will be a viscous oil or semi-solid.

-

-

Purification:

-

Triturate the residue with Acetone (50 mL) and stir vigorously for 30 minutes. The product will precipitate as a white solid.

-

Filter the solid, wash with cold acetone, and dry under vacuum.

-

-

Yield: Expect 85–95% yield of the carboxylic acid hydrochloride salt.

Protocol B: N-Boc Protection (Regioselective Amine Functionalization)

Target Application: Preparing the scaffold for C-4 modifications without interfering with the amine.

Reagents:

-

4-Hydroxypiperidine-4-carbonitrile HCl (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

Triethylamine (TEA) (2.5 eq)

-

Dichloromethane (DCM) or Methanol (MeOH)

Procedure:

-

Neutralization: Suspend the starting material (2.0 g, 12.3 mmol) in DCM (20 mL). Add TEA (4.3 mL, 30.7 mmol) dropwise at 0°C. The suspension will clear as the free base is liberated.

-

Addition: Add Boc₂O (2.95 g, 13.5 mmol) dissolved in DCM (5 mL) dropwise over 10 minutes.

-

Incubation: Allow the reaction to warm to room temperature and stir for 4 hours.

-

Workup:

-

Wash the organic layer with 1M HCl (to remove excess TEA), then Saturated NaHCO₃, and finally Brine.

-

Dry over Na₂SO₄ and concentrate.

-

-

Result: N-Boc-4-hydroxypiperidine-4-carbonitrile is obtained as a white solid/foam, ready for further derivatization (e.g., O-alkylation).

Quality Control & Handling

Analytical Validation (Self-Validating System)

To ensure the integrity of the building block before use, perform the following checks:

| Method | Expected Signal | Diagnostic Value |

| IR Spectroscopy | ~2230–2240 cm⁻¹ (Weak/Medium) | Confirms presence of Nitrile (-CN) . Absence suggests hydrolysis.[5] |

| ¹H NMR (D₂O) | δ ~3.2–3.5 ppm (Multiplets) | Piperidine ring protons. Integration must match 8H count. |

| Melting Point | >250°C (Dec) | HCl salts typically have high decomposition points. Sharp melting indicates purity. |

| Silver Nitrate Test | White Precipitate | Confirms presence of Chloride counter-ion (HCl salt). |

Storage & Stability[7][8][9]

-

Hygroscopicity: The HCl salt is hygroscopic. Moisture absorption can lead to hydrolysis of the nitrile over long periods.

-

Storage: Store at 2–8°C in a tightly sealed container with desiccant.

-

Incompatibility: Avoid strong oxidizers and strong bases (unless intended for reaction).

Workflow Visualization: Safe Handling

This diagram outlines the decision logic for selecting the correct protocol based on the desired end-product.

Figure 2: Decision matrix for processing 4-Hydroxypiperidine-4-carbonitrile HCl.

References

-

PubChem. 4-hydroxypiperidine-4-carbonitrile hydrochloride - Compound Summary. National Library of Medicine. Link

-

Jain, N. F., & Masse, C. E. Synthesis from Carboxylic Acid Derivatives: Hydrolysis of Nitriles.[6] Science of Synthesis. Link

Sources

- 1. 1375472-85-7|4-Hydroxypiperidine-4-carbonitrile hydrochloride|BLD Pharm [bldpharm.com]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

Application Note: Hydrolysis Strategies for 4-Hydroxypiperidine-4-carbonitrile Hydrochloride

Abstract & Strategic Overview

The hydrolysis of 4-Hydroxypiperidine-4-carbonitrile hydrochloride (4-cyano-4-hydroxypiperidine HCl) presents a unique set of synthetic challenges. Unlike simple primary nitriles, this substrate features a tetrasubstituted carbon at the 4-position, introducing significant steric hindrance. Furthermore, the molecule is a cyanohydrin derivative .

Critical Stability Warning: Cyanohydrins are thermodynamically unstable in basic media. Under alkaline conditions (pH > 9), they frequently undergo a retro-cyanohydrin reaction , reverting to the corresponding ketone (4-piperidone) and releasing cyanide. Therefore, acid-catalyzed hydrolysis is the only robust, high-yielding pathway for this substrate.

This guide details two distinct protocols:

-

Method A (Full Hydrolysis): Synthesis of 4-Hydroxypiperidine-4-carboxylic acid.

-

Method B (Partial Hydrolysis): Synthesis of 4-Hydroxypiperidine-4-carboxamide.

Mechanistic Insight

The transformation relies on the acid-catalyzed addition of water to the cyano group. The reaction proceeds through an imidate intermediate to the amide, which can then be further hydrolyzed to the carboxylic acid.

Key Factors:

-

Steric Hindrance: The quaternary center at C4 impedes the attack of water. Vigorous thermal forcing (reflux) is required for full conversion to the acid.

-

Salt Management: The starting material is a hydrochloride salt. This is advantageous as it maintains the piperidine nitrogen in a protonated state (

), preventing amine oxidation or dimerization.

Reaction Pathway Diagram

Figure 1: Reaction pathway showing the critical divergence between acidic hydrolysis (productive) and basic conditions (degradative).

Protocol A: Full Hydrolysis to Carboxylic Acid

Target Product: 4-Hydroxypiperidine-4-carboxylic acid hydrochloride Primary Utility: Synthesis of unnatural amino acid scaffolds; peptidomimetics.

Reagents & Equipment[1][2][3][4]

-

Substrate: 4-Hydroxypiperidine-4-carbonitrile HCl (1.0 equiv)

-

Solvent/Reagent: Concentrated Hydrochloric Acid (12 M, 37%)

-

Vessel: Round-bottom flask with reflux condenser and magnetic stir bar.

Step-by-Step Methodology

-

Setup: In a fume hood, charge the round-bottom flask with 4-Hydroxypiperidine-4-carbonitrile HCl (e.g., 10.0 g, 61.5 mmol).

-

Acid Addition: Carefully add Concentrated HCl (10 volumes, ~100 mL). Note: The salt will dissolve, potentially with slight endotherms.

-

Thermal Phase: Heat the mixture to a vigorous reflux (internal temp ~100-105°C).

-

Duration: 12–18 hours.

-

Monitoring: Monitor by LC-MS. The nitrile peak (

127) will disappear, transiently replaced by the amide (

-

-

Workup (Isolation):

-

Cool the reaction mixture to room temperature.

-

Concentration: Remove the excess HCl and water under reduced pressure (rotary evaporator) at 60°C. A white to off-white solid residue will form.

-

Co-evaporation: To remove trace HCl, re-suspend the solid in toluene or ethanol and re-concentrate (2x).

-

-

Purification: Recrystallize the crude hydrochloride salt from hot Ethanol/Water or Methanol/Ether.

Expected Yield: 85–95%

Protocol B: Partial Hydrolysis to Carboxamide

Target Product: 4-Hydroxypiperidine-4-carboxamide Primary Utility: Intermediate for further functionalization without disrupting the C-N bond.

Reagents & Equipment[1][2][3][4]

-

Substrate: 4-Hydroxypiperidine-4-carbonitrile HCl

-

Reagent: Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Quenching: Ice/Water, Ammonium Hydroxide (NH₄OH)

Step-by-Step Methodology

-

Cold Setup: Place concentrated H₂SO₄ (5 volumes) in a flask and cool to 0–5°C using an ice bath.

-

Addition: Add the nitrile substrate portion-wise over 30 minutes. Exothermic control is critical to prevent runaway hydrolysis to the acid.

-

Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 12–16 hours.

-

Why H₂SO₄? Sulfuric acid is more viscous and acts as a dehydrating agent, stabilizing the amide intermediate better than dilute aqueous acids.

-

-

Quenching:

-

Pour the reaction mixture slowly onto crushed ice (10 volumes).

-

-

Neutralization (Critical Step):

-

Carefully adjust pH to ~8–9 using concentrated NH₄OH or 50% NaOH solution. Do this strictly at 0°C to minimize retro-cyanohydrin degradation.

-

-

Extraction: Extract the aqueous layer with n-Butanol or DCM/Isopropanol (3:1) multiple times.

-

Drying: Dry organic layers over

and concentrate.

Expected Yield: 60–75%

Comparative Data Analysis

| Parameter | Method A (HCl Reflux) | Method B (H₂SO₄ Cold) |

| Target | Carboxylic Acid | Carboxamide |

| Temperature | >100°C (Reflux) | 0°C |

| Time | 12 - 24 Hours | 12 - 16 Hours |

| Major Impurity | Ammonium Chloride (removable) | 4-Piperidone (if pH spikes) |

| Yield | High (>85%) | Moderate (60-75%) |

| Scalability | Excellent | Good (requires cooling) |

Analytical Validation

To validate the success of the hydrolysis, use the following spectroscopic markers:

-

IR Spectroscopy:

-

Starting Material: Sharp peak at ~2230-2250 cm⁻¹ (

stretch). -

Product (Acid): Disappearance of nitrile peak; appearance of broad O-H stretch (2500-3300 cm⁻¹) and strong Carbonyl (

) stretch at ~1700-1725 cm⁻¹. -

Product (Amide): Doublet peaks at ~3300-3500 cm⁻¹ (

) and Carbonyl at ~1650-1690 cm⁻¹.

-

-

1H NMR (

):-

The methylene protons adjacent to the nitrogen (C2 and C6 positions) will shift slightly downfield in the acid product compared to the nitrile due to the change in electronic environment of the C4 substituent.

-

Troubleshooting & Safety

Decision Tree for Process Control

Figure 2: Troubleshooting logic flow for incomplete conversion or degradation.

Safety Protocols

-

Cyanide Risk: While the starting material is a nitrile, degradation can release HCN. Always work in a well-ventilated fume hood.

-

Corrosives: Concentrated HCl and H₂SO₄ are highly corrosive. Use acid-resistant gloves and face shields.

References

-

General Nitrile Hydrolysis: Clark, J. (2023).[1] Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. Link

-

Piperidine Derivative Synthesis: US Patent 3845062A: 4-hydroxy-piperidine derivatives and their preparation. (1974). Google Patents. Link

-

Radziszewski Reaction Mechanism (Context for Amide): Formation of singlet molecular oxygen by the Radziszewski reaction. J. Chem. Soc., Perkin Trans. 2. Link

-

Compound Data: 4-Hydroxypiperidine hydrochloride. CymitQuimica. Link

Sources

Application Note: Modular Synthesis of 4-Substituted Piperidines via Cyanohydrin Precursors

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic assembly of quaternary center-substituted piperidines—a "privileged scaffold" in GPCR drug discovery (e.g., opioids, neurokinin antagonists)—using cyanohydrin and

Executive Summary